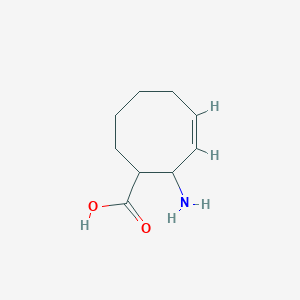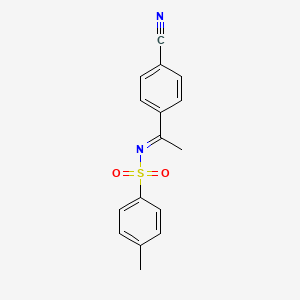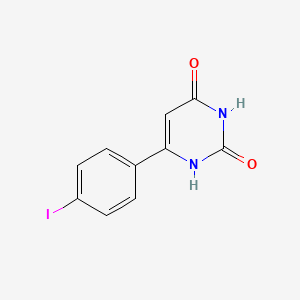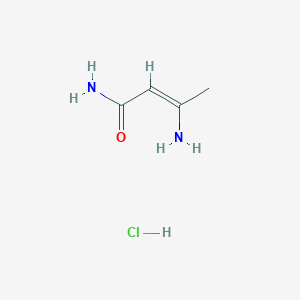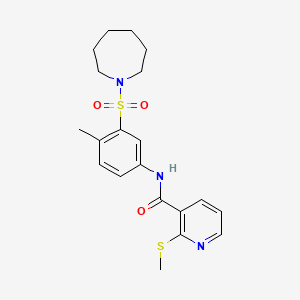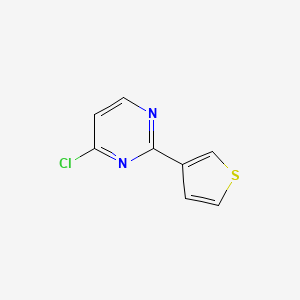
1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride involves several steps. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically takes place in a Schlenk flask under an inert atmosphere, such as argon . The ester precursor is added dropwise to a solution of LiAlH4 in tetrahydrofuran (THF) at 0°C, followed by stirring until the reaction is complete . Industrial production methods may vary, but they generally follow similar principles of reduction and purification.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: This compound has a similar structure but differs in its functional groups and specific applications.
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride: Another related compound with distinct chemical properties and uses.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: This compound shares the tetrahydro-2H-pyran moiety but has different substituents and reactivity.
The uniqueness of this compound lies in its specific structure and the versatility it offers in various chemical reactions and applications.
Properties
Molecular Formula |
C10H22Cl2N2O |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(oxan-4-yl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10;;/h10-11H,1-9H2;2*1H |
InChI Key |
DADDANYCSSKTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2CCOCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


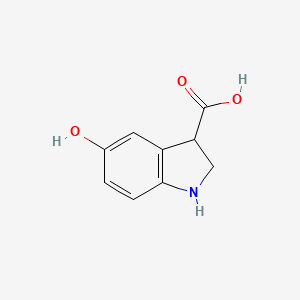
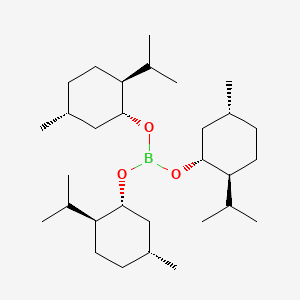
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
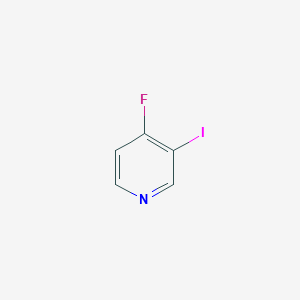
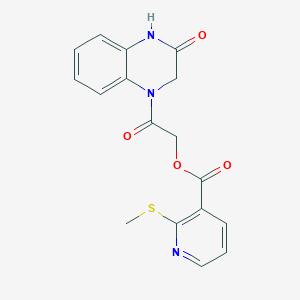

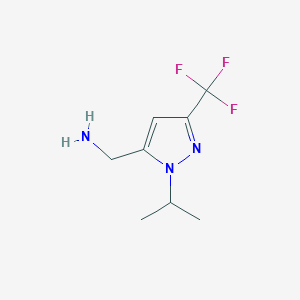
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)
